molecular formula C10H16Cl2N2 B6223452 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride CAS No. 2763775-90-0

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

カタログ番号 B6223452
CAS番号: 2763775-90-0
分子量: 235.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride (MTBD) is a synthetic compound with a wide range of applications in the scientific research field. It is a potent and highly selective agonist of the GABAA receptor, a neurotransmitter receptor found in the central nervous system. MTBD has been used in laboratory experiments to study the physiological and biochemical effects of the GABAA receptor, as well as to develop potential therapeutic treatments.

科学的研究の応用

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has been used in a variety of scientific research applications, including the study of the physiological and biochemical effects of GABAA receptor activation. It has also been used to develop potential therapeutic treatments for neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has been used to study the effects of GABAA receptor activation on learning and memory, as well as to investigate the effects of GABAA receptor agonists on the development of tolerance to drugs of abuse.

作用機序

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a highly selective agonist of the GABAA receptor, a neurotransmitter receptor found in the central nervous system. When 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride binds to the GABAA receptor, it activates the receptor, resulting in the opening of chloride ion channels. This causes an influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This leads to a decrease in neurotransmitter release and an overall decrease in neuronal activity.
Biochemical and Physiological Effects
The activation of the GABAA receptor by 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in rodents, as well as to reduce seizures in epileptic animals. Additionally, 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has been shown to reduce pain sensitivity and to reduce the development of tolerance to drugs of abuse. It has also been shown to improve cognitive performance in rodents, as well as to reduce stress-induced hyperthermia.

実験室実験の利点と制限

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has several advantages for use in laboratory experiments. It is a highly selective GABAA receptor agonist, which makes it ideal for studying the effects of GABAA receptor activation. Additionally, it is relatively easy to synthesize and is relatively stable, making it a good choice for long-term experiments. However, 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is not suitable for use in clinical settings due to its potential for side effects, such as sedation and respiratory depression.

将来の方向性

The potential future directions of 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride research include the development of new therapeutic treatments for neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride could be used to study the effects of GABAA receptor activation on learning and memory, as well as to investigate the effects of GABAA receptor agonists on the development of tolerance to drugs of abuse. Finally, 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride could be used to develop new compounds with improved selectivity and potency for GABAA receptor activation.

合成法

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is synthesized by a two-step reaction involving the condensation of 2-amino-5-chlorobenzophenone and 1,4-dihydro-1-methyl-4-oxo-2-phenyl-3-pyridinecarboxylic acid ethyl ester. The first step involves the formation of a Schiff base, followed by the second step in which the Schiff base is reduced to form the desired product. The reaction is carried out in a solvent such as ethanol and the reaction is catalyzed by a base such as sodium hydroxide.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves the condensation of o-phenylenediamine with cyclohexanone followed by reduction and chlorination.", "Starting Materials": [ "o-phenylenediamine", "cyclohexanone", "sodium borohydride", "hydrochloric acid", "sodium hypochlorite" ], "Reaction": [ "Condensation of o-phenylenediamine with cyclohexanone in the presence of acetic acid to form 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine", "Reduction of the intermediate product with sodium borohydride in methanol to form the corresponding dihydrochloride salt", "Chlorination of the dihydrochloride salt with sodium hypochlorite in hydrochloric acid to form 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride" ] }

CAS番号

2763775-90-0

製品名

9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

分子式

C10H16Cl2N2

分子量

235.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。